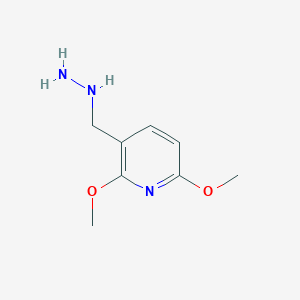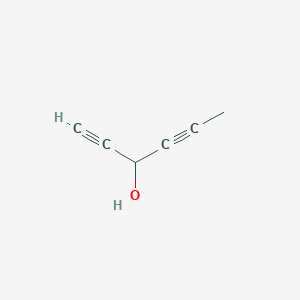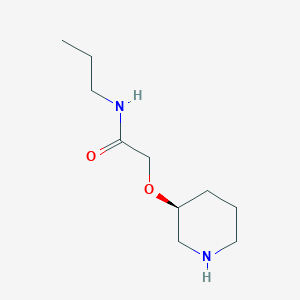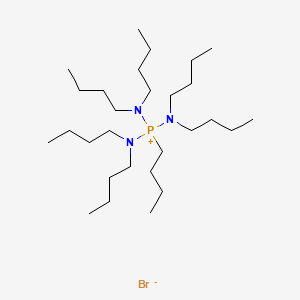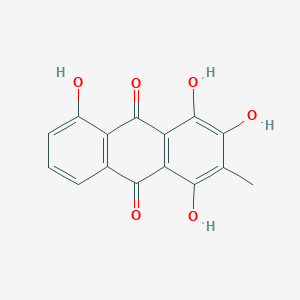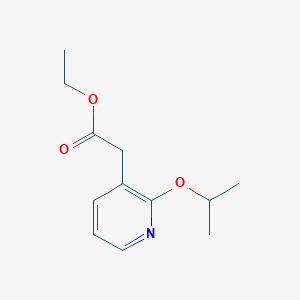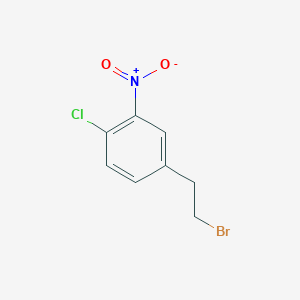![molecular formula C17H11N3O2S B13141456 1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-03-7](/img/structure/B13141456.png)
1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione is a complex organic compound that combines the structural features of anthracenedione and thiazole. Anthracenedione derivatives are known for their vibrant colors and are widely used in dye manufacturing. Thiazole derivatives, on the other hand, are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione typically involves the reaction of 1-aminoanthracene-9,10-dione with thiazole derivatives under controlled conditions. One common method is the condensation reaction where 1-aminoanthracene-9,10-dione is reacted with 2-aminothiazole in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonic structures.
Reduction: Reduction reactions can convert the quinonic structure back to the hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and thiazole moieties
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups to the thiazole ring .
Wissenschaftliche Forschungsanwendungen
1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-2-methylanthracenedione
- 1-Amino-2-carboxyanthracenedione
- 1-Amino-2-chloroanthracenedione
- 1-Amino-4-chloroanthracenedione
Uniqueness
1-Amino-4-(thiazol-2-ylamino)anthracene-9,10-dione is unique due to the presence of both anthracenedione and thiazole moieties, which confer a combination of vibrant color properties and diverse biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
62593-03-7 |
|---|---|
Molekularformel |
C17H11N3O2S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-amino-4-(1,3-thiazol-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H11N3O2S/c18-11-5-6-12(20-17-19-7-8-23-17)14-13(11)15(21)9-3-1-2-4-10(9)16(14)22/h1-8H,18H2,(H,19,20) |
InChI-Schlüssel |
LNGGCBYCAHRQHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=NC=CS4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


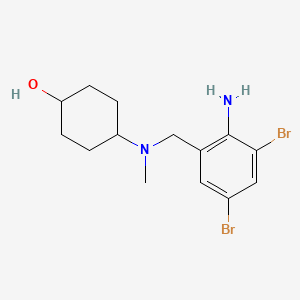
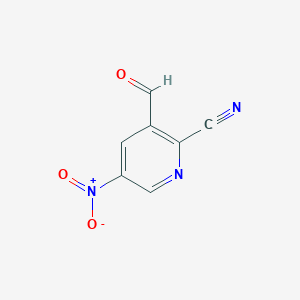
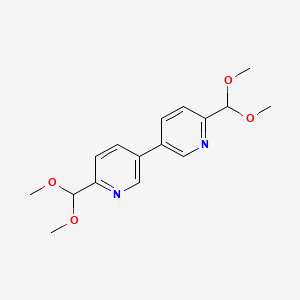
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)

![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

